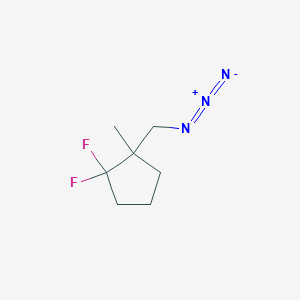

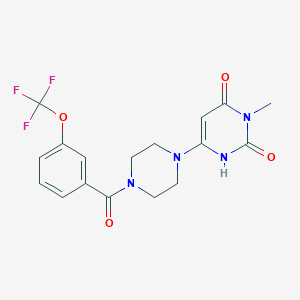

![molecular formula C8H5F4N3 B2610742 5,7-双(二氟甲基)吡唑并[1,5-a]嘧啶 CAS No. 827586-41-4](/img/structure/B2610742.png)

5,7-双(二氟甲基)吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetically available compound that has been extensively studied due to its diverse biological activity . It is obtained by the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate and 1,1,5,5-tetrafluoropentane-2,4-dione .

Synthesis Analysis

The synthesis of 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine is based on the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction in acetic acid leads to 7-difluoromethylpyrazolo[1,5-a]pyrimidines, whereas 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed in trifluoroacetic acid .Molecular Structure Analysis

The molecular structure of 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine can be analyzed using NMR spectroscopy . The 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . The 13C NMR spectrum (100 MHz, DMSO-d6) and 19F NMR spectrum (376 MHz, DMSO-d6) provide information about the carbon and fluorine atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine are based on the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . When unsymmetrical 1,3-dicarbonyl compounds are subjected to the reaction, a problem of the formation of isomeric compounds arises .Physical And Chemical Properties Analysis

5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine forms colorless crystals and has a melting point of 130–131°C . The compound’s NMR spectra provide information about its physical and chemical properties .科学研究应用

合成与结构分析

- 杂环合成: 5,7-双(二氟甲基)吡唑并[1,5-a]嘧啶衍生物在各种条件下合成,形成结构多样的化合物,如吡唑并[1,5-a]嘧啶或吡唑并[3,4-b]吡啶。这些反应展示了该化合物在合成各种杂环中的多功能性 (Petrov, Emelina, & Selivanov, 2008).

互变异构体结构和pKa测定

- 互变异构体形式和酸离解常数: 对3,6-双(芳基偶氮)吡唑并[1,5-a]嘧啶-5,7-二酮的研究表明,这些化合物主要以特定的互变异构体形式存在。它们的酸离解常数(pKas)被测定并与哈米特方程相关联,为它们的化学行为和稳定性提供了见解 (Shawali, Mosselhi, Farghaly, Shehata, & Tawfik, 2008).

合成方法及应用

- 高效合成方法: 开发了合成5,7-二取代吡唑并[1,5-a]嘧啶的高效方法。这些方法展示了该化合物在创建具有生物活性的物质库中的应用,展示了其在药物发现和化学研究中的潜力 (Jismy, Guillaumet, Allouchi, Akssira, & Abarbri, 2017).

荧光性质和潜在应用

- 光物理性质: 吡唑并[1,5-a]嘧啶衍生物,包括5,7-双(二氟甲基)吡唑并[1,5-a]嘧啶,表现出显著的光物理性质,突出了它们在材料科学和荧光探针方面的潜力。研究重点关注这些性质的合成、功能化和探索,用于各种应用,包括在药物设计中的潜在用途 (Arias-Gómez, Godoy, & Portilla, 2021).

新型合成路线和生物学意义

- 生物学相关化合物的合成: 报道了生产氟化3,5-二取代吡唑并[1,5-a]嘧啶的新型合成路线。这些路线因所产生化合物的生物学相关性而受到关注,证明了该化合物在合成具有潜在生物学应用的物质中的作用 (Jismy, Allouchi, Guillaumet, Akssira, & Abarbri, 2018).

合成中的区域选择性和环化

- 了解区域选择性: 研究5-氨基-3-苯胺基-1H-吡唑-4-碳腈与各种试剂的反应证明了了解区域选择性在合成吡唑并[1,5-a]嘧啶衍生物中的重要性。该知识有助于针对性地合成具有特定官能团的化合物,位于预定的位置 (Moustafa, Nour-Eldeen, Al-Mousawi, El-Hameed, Magdy, & Sadek, 2022).

抗肿瘤药物开发中的应用

- 抗肿瘤药物支架: 吡唑并[1,5-a]嘧啶衍生物,包括那些涉及5,7-双(二氟甲基)吡唑并[1,5-a]嘧啶的衍生物,在开发抗肿瘤药物中至关重要。它们在药物化学中充当结构支架,有助于合成具有强效激酶抑制活性和在癌症治疗中具有潜在应用的化合物 (Zhang, Wen, Shen, Tian, Zhu, Zhang, Zhao, Ding, Liu, & Chen, 2023).

未来方向

The future directions for the study of 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine could include further exploration of its biological activities and potential applications in the treatment of various diseases . Additionally, the development of more efficient and selective synthesis methods could be a focus of future research .

作用机制

Target of Action

It is known that pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been extensively studied due to their diverse biological activity . They have shown antibacterial, cytotoxic, antifungal, and antitumor activity .

Mode of Action

It is known that the introduction of difluoromethyl groups into the pyrazolo[1,5-a]pyrimidines molecule can increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors .

Biochemical Pathways

It is known that pyrazolo[1,5-a]pyrimidine derivatives have shown diverse biological activity, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of difluoromethyl groups is known to increase the metabolic stability and lipophilicity of the molecule, which could potentially enhance its bioavailability .

Result of Action

Compounds of the pyrazolo[1,5-a]pyrimidine class have shown antibacterial, cytotoxic, antifungal, and antitumor activity .

Action Environment

The presence of difluoromethyl groups is known to increase the metabolic stability of the molecule , which could potentially enhance its stability in various environmental conditions.

属性

IUPAC Name |

5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4N3/c9-7(10)4-3-5(8(11)12)15-6(14-4)1-2-13-15/h1-3,7-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYLMIJDFWJOBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=C(C=C(N2N=C1)C(F)F)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

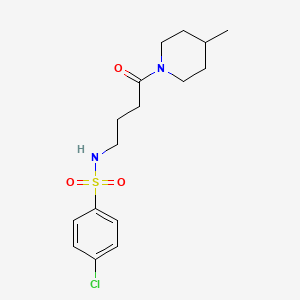

![3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2610661.png)

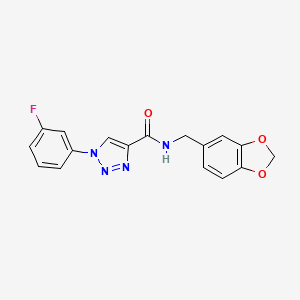

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2610668.png)

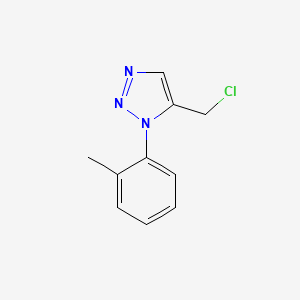

![2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B2610670.png)

![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2610671.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2610676.png)

![Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2610678.png)

![4-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2610682.png)